molecular formula C7H15NO4S B8287548 2-[2,2-Bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide

2-[2,2-Bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide

Cat. No. B8287548
M. Wt: 209.27 g/mol
InChI Key: JPUCVWNZPQISFQ-UHFFFAOYSA-N
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Patent
US08691991B2

Procedure details

To a cold (0° C.) suspension of sodium hydride (267 mg, 60% in oil, 6.67 mmol) in N,N-dimethylformamide (30 mL) was added N-[2,2-bis(methyloxy)ethyl]-3-chloro-1-propanesulfonamide (1.49 g, 6.06 mmol) in N,N-dimethylformamide (10 mL) dropwise. The reaction mixture was warmed to room temperature and stirred one hour. The reaction mixture was poured onto ice and extracted with toluene. The organic layer was washed with water and brine, then dried over sodium sulfate. Filtration and concentration provided 2-[2,2-bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide as a clear oil. 1H NMR (400 MHz, CDCl3) δ 4.51 (t, J=5.3 Hz, 1 H), 3.41-3.37 (m, 8 H), 3.17-3.11 (m, 4 H), 2.35 (m, 2 H).
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH:5]([O:15][CH3:16])[CH2:6][NH:7][S:8]([CH2:11][CH2:12][CH2:13]Cl)(=[O:10])=[O:9]>CN(C)C=O>[CH3:3][O:4][CH:5]([O:15][CH3:16])[CH2:6][N:7]1[CH2:13][CH2:12][CH2:11][S:8]1(=[O:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
267 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
COC(CNS(=O)(=O)CCCCl)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CN1S(CCC1)(=O)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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